(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and various phenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Synthesis of the Pyrazolone Core: The pyrazolone core is often prepared by the reaction of hydrazines with β-diketones.
Coupling Reactions: The final step involves coupling the thiazole and pyrazolone intermediates through a condensation reaction, often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4E)-4-[2-(2-HYDROXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4E)-4-[2-(2-CHLOROPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-[2-(2-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-3-PHENYL-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substituents and the resulting chemical properties. The presence of the methoxyphenyl group, in particular, may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H19N5O2S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[(2-methoxyphenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H19N5O2S/c1-32-21-15-9-8-14-19(21)27-28-23-22(18-12-6-3-7-13-18)29-30(24(23)31)25-26-20(16-33-25)17-10-4-2-5-11-17/h2-16,29H,1H3 |
InChI Key |
WZVOPIFKABGQDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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